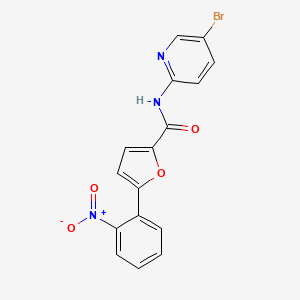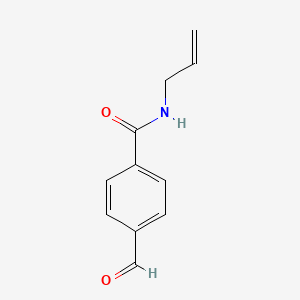![molecular formula C14H12BrN3OS B12456114 2-bromo-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B12456114.png)
2-bromo-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-BROMOBENZOYL)-1-(6-METHYLPYRIDIN-2-YL)THIOUREA is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromobenzoyl group and a methylpyridinyl group attached to a thiourea moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-BROMOBENZOYL)-1-(6-METHYLPYRIDIN-2-YL)THIOUREA typically involves the reaction of 2-bromobenzoyl chloride with 6-methyl-2-aminopyridine in the presence of a base, followed by the addition of thiourea. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux to ensure complete conversion of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-BROMOBENZOYL)-1-(6-METHYLPYRIDIN-2-YL)THIOUREA can undergo various types of chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The bromobenzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfonyl derivatives of the original compound.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-BROMOBENZOYL)-1-(6-METHYLPYRIDIN-2-YL)THIOUREA has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-BROMOBENZOYL)-1-(6-METHYLPYRIDIN-2-YL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-fluoro-N-(6-methylpyridin-2-yl)benzamide: Shares a similar core structure but with different substituents.
6-Bromo-6′-methyl-2,2′-bipyridine: Contains a bromine and methyl group but lacks the thiourea moiety.
Uniqueness
3-(2-BROMOBENZOYL)-1-(6-METHYLPYRIDIN-2-YL)THIOUREA is unique due to the presence of both the bromobenzoyl and thiourea groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H12BrN3OS |
|---|---|
Poids moléculaire |
350.24 g/mol |
Nom IUPAC |
2-bromo-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H12BrN3OS/c1-9-5-4-8-12(16-9)17-14(20)18-13(19)10-6-2-3-7-11(10)15/h2-8H,1H3,(H2,16,17,18,19,20) |
Clé InChI |
KTFQPOHZYFUVFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5s,7s)-5,7-Dimethyl-2-(propan-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B12456031.png)
![1-(3-{[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)ethanone](/img/structure/B12456032.png)
![N-(2-methylphenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide](/img/structure/B12456033.png)
![N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B12456035.png)
![9-{5-bromo-2-[(4-methylbenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B12456039.png)

![N-(2,5-dimethylphenyl)-2-{4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2(1H)-yl}acetamide](/img/structure/B12456045.png)


![2-(3-Benzo[1,3]dioxol-5-ylmethyl-1-methyl-5-oxo-2-thioxo-imidazolidin-4-yl)-N-(4-propoxy-phenyl)-acetamide](/img/structure/B12456066.png)
![N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B12456101.png)
![N-[4-({2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}sulfonyl)phenyl]acetamide](/img/structure/B12456102.png)
![5-Tert-butoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine](/img/structure/B12456103.png)

